molecular formula C12H20N2O B1405069 环丁基-(2,7-二氮杂螺[3.5]壬-2-基)-甲酮 CAS No. 1783535-03-4

环丁基-(2,7-二氮杂螺[3.5]壬-2-基)-甲酮

货号: B1405069
CAS 编号: 1783535-03-4
分子量: 208.3 g/mol
InChI 键: LXYYGJFUHBJVIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is a synthetic organic compound known for its unique structural features and potential applications in medicinal chemistry. The compound contains a cyclobutyl group attached to a spirocyclic nonane ring system with two nitrogen atoms, making it a versatile scaffold for drug design and development.

科学研究应用

2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane has several scientific research applications:

生化分析

Biochemical Properties

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone plays a significant role in biochemical reactions, particularly as an inhibitor of the KRAS G12C protein . This compound interacts with the KRAS G12C protein by covalently binding to the cysteine residue at position 12, thereby inhibiting its activity . The inhibition of KRAS G12C leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to interact with other biomolecules, including enzymes and proteins involved in cellular signaling and metabolism .

Cellular Effects

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exerts various effects on different types of cells and cellular processes. In KRAS G12C mutation-positive cell lines, this compound effectively inhibits cell proliferation and induces apoptosis . It also impacts cell signaling pathways by inhibiting the phosphorylation of ERK, a key component of the MAPK/ERK pathway . Furthermore, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for targeting KRAS G12C-driven cancers .

Molecular Mechanism

The molecular mechanism of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone involves its covalent binding to the cysteine residue at position 12 of the KRAS G12C protein . This binding disrupts the protein’s ability to interact with downstream effectors, thereby inhibiting its activity . The compound also induces conformational changes in the KRAS G12C protein, further preventing its activation and signaling . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to inhibit other enzymes and proteins involved in cellular signaling, contributing to its overall inhibitory effects on cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy . In in vitro studies, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has shown sustained inhibition of KRAS G12C activity and downstream signaling pathways . In in vivo studies, the compound has demonstrated dose-dependent antitumor effects, with prolonged administration leading to significant tumor regression .

Dosage Effects in Animal Models

The effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits KRAS G12C activity and suppresses tumor growth without causing significant toxicity . At higher doses, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone can induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall inhibitory effects on KRAS G12C activity . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone affects metabolic flux and metabolite levels, further influencing cellular processes and signaling pathways .

Transport and Distribution

Within cells and tissues, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These transport and distribution properties play a crucial role in determining the compound’s efficacy and bioavailability .

Subcellular Localization

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the KRAS G12C protein and other cellular targets . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone may undergo post-translational modifications that direct it to specific subcellular compartments . These localization properties are critical for its inhibitory effects on cellular signaling and proliferation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclobutyl precursor with a diazaspiro nonane derivative under controlled conditions.

    Functional Group Modification:

Industrial Production Methods

Industrial production of cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反应分析

Types of Reactions

2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

相似化合物的比较

Similar Compounds

Uniqueness

2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties, making it a valuable scaffold for drug design and development.

生物活性

Overview

2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane, also known as Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone, is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl group attached to a spirocyclic nonane ring system with two nitrogen atoms. This compound has garnered attention in medicinal chemistry for its potential applications as an inhibitor of the KRAS G12C protein, which plays a critical role in various cancers.

The primary mechanism of action for 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is its function as a covalent inhibitor targeting the KRAS G12C protein. This interaction disrupts the RAS signaling pathway, which is pivotal for cell growth and survival. The compound binds covalently to the cysteine residue at position 12 of the KRAS G12C protein, leading to significant biochemical effects on cellular processes.

Cellular Inhibition

Research indicates that this compound exhibits potent inhibitory activity against KRAS G12C mutation-positive cell lines. It effectively inhibits cell proliferation and induces apoptosis in these cells, demonstrating its potential as an anti-cancer agent.

The compound shows high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetic properties. Its stability allows it to retain inhibitory activity over extended periods in laboratory settings.

Dosage and Efficacy

Studies have shown that the effects of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane vary with dosage in animal models:

  • Lower Doses : Effective inhibition of KRAS G12C activity and tumor growth suppression with minimal toxicity.
  • Higher Doses : Increased efficacy but potential for elevated toxicity levels.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneStructureKRAS G12C inhibitor
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateStructureSimilar activity profile

Case Studies and Research Findings

  • In Vitro Studies : Laboratory experiments demonstrated that 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane significantly reduced viability in KRAS G12C mutant cell lines compared to controls.
  • Animal Models : In vivo studies indicated that administration of the compound led to marked tumor regression in mouse models bearing KRAS G12C mutations without significant adverse effects.
  • Longitudinal Studies : Temporal studies revealed that the compound maintains its efficacy over time, supporting its potential for chronic treatment applications.

属性

IUPAC Name

cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYGJFUHBJVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 2
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 3
Reactant of Route 3
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 4
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 5
Reactant of Route 5
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 6
Reactant of Route 6
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。